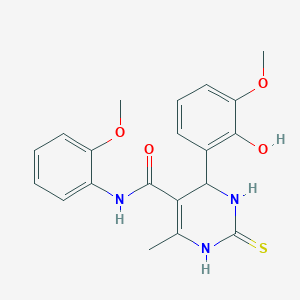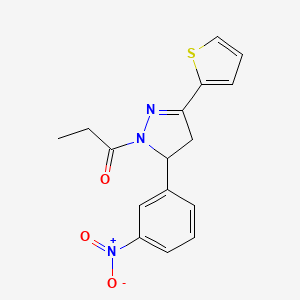![molecular formula C11H24N4O4 B4136780 N-(2-methoxyethyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide hydrate](/img/structure/B4136780.png)
N-(2-methoxyethyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide hydrate
Overview
Description
N-(2-methoxyethyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide hydrate, commonly known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperazine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities. MP-10 has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. MP-10 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
MP-10 has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. MP-10 has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, MP-10 has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been extensively studied for its pharmacological effects, making it a useful tool for investigating various disease conditions. However, there are some limitations to the use of MP-10 in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of MP-10 can be variable depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on MP-10. One area of interest is the development of more potent and selective derivatives of MP-10 for use in various disease conditions. Another area of interest is the investigation of the mechanism of action of MP-10, which could lead to the development of new therapeutic targets for the treatment of inflammatory and immune-related diseases. Additionally, the use of MP-10 in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy. Overall, the study of MP-10 has the potential to lead to the development of novel therapeutics for a range of disease conditions.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MP-10 has also been demonstrated to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, MP-10 has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
properties
IUPAC Name |
N'-(2-methoxyethyl)-N-(2-piperazin-1-ylethyl)oxamide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3.H2O/c1-18-9-5-14-11(17)10(16)13-4-8-15-6-2-12-3-7-15;/h12H,2-9H2,1H3,(H,13,16)(H,14,17);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRYYUHOVAOUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCN1CCNCC1.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)

![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4136711.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)

![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)
amine hydrochloride](/img/structure/B4136739.png)
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4136741.png)

![N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4136763.png)
![N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B4136790.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)